benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate
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Overview
Description
benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with a hydroxyl group and a butenyl chain, along with a carbamic acid benzyl ester moiety, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions.
Attachment of the Butenyl Chain: The butenyl chain is attached through alkylation reactions using appropriate alkylating agents.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.
Mechanism of Action
The mechanism of action of benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamic acid benzyl ester moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The butenyl chain may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
(6-But-3-enyl-2-hydroxypyridine-3-carboxylic acid): Similar structure but lacks the carbamic acid benzyl ester moiety.
(6-But-3-enyl-2-hydroxypyridine-3-yl)methyl carbamate: Similar structure but with a different ester group.
Uniqueness: benzyl (6-(but-3-en-1-yl)-2-hydroxypyridin-3-yl)carbamate is unique due to the presence of both the hydroxyl group and the carbamic acid benzyl ester moiety, which provide distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl N-(6-but-3-enyl-2-oxo-1H-pyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-9-14-10-11-15(16(20)18-14)19-17(21)22-12-13-7-5-4-6-8-13/h2,4-8,10-11H,1,3,9,12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJSBPLNPFIMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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